(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride
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Overview
Description
(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride is a chiral organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to an ethane-1,2-diamine backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the bromination of benzene to obtain 3-bromobenzene.
Formation of Intermediate: The 3-bromobenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form 3-bromophenylethane.
Chiral Amine Introduction: The 3-bromophenylethane is reacted with (S)-1,2-diaminoethane under controlled conditions to introduce the chiral amine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Bromophenyl)ethane-1,2-diamine: The non-chiral version of the compound.
1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride: A structural isomer with the bromine atom in a different position.
Uniqueness
(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of enantioselective pharmaceuticals and research tools.
Properties
IUPAC Name |
(1S)-1-(3-bromophenyl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMKRFUZTKAEGI-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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